molecular formula C8H7N5 B8724307 4,5-Dihydrotetrazolo[1,5-a]quinoxaline CAS No. 61546-96-1

4,5-Dihydrotetrazolo[1,5-a]quinoxaline

Cat. No. B8724307
CAS RN: 61546-96-1
M. Wt: 173.17 g/mol
InChI Key: JJCQHCJBVSOFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydrotetrazolo[1,5-a]quinoxaline is a useful research compound. Its molecular formula is C8H7N5 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-Dihydrotetrazolo[1,5-a]quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dihydrotetrazolo[1,5-a]quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61546-96-1

Molecular Formula

C8H7N5

Molecular Weight

173.17 g/mol

IUPAC Name

4,5-dihydrotetrazolo[1,5-a]quinoxaline

InChI

InChI=1S/C8H7N5/c1-2-4-7-6(3-1)9-5-8-10-11-12-13(7)8/h1-4,9H,5H2

InChI Key

JJCQHCJBVSOFTM-UHFFFAOYSA-N

Canonical SMILES

C1C2=NN=NN2C3=CC=CC=C3N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1 g. portion of tetrazolo[1,5-a]quinoxaline was dissolved in 200 ml. of ethanol. The solution was placed in a Parr hydrogenator on a shaking apparatus and 100 mg. of 5 percent palladized charcoal was added. The bomb was pressurized to about 2 atmospheres with hydrogen and was shaken for 2 hours. The reaction mixture was then removed and filtered. The filtrate was evaporated to dryness and the residue was recrystallized from ethanol-water to obtain the product, 4,5-dihydrotetrazolo[1,5-a]quinoxaline, m.p. 149°-51°C., in 45 percent yield. The product was identified by nuclear magnetic resonance analysis and by elemental microanalysis, with the following results.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.